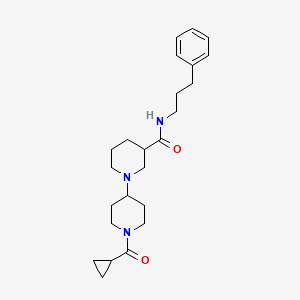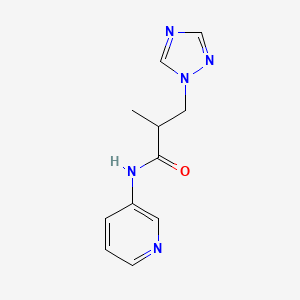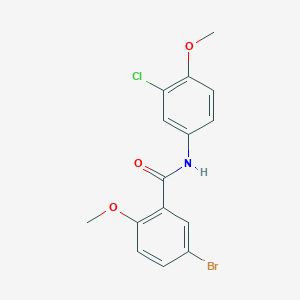
1'-(cyclopropylcarbonyl)-N-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylcarbonyl)-N-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperidine compounds, which are known to have a wide range of biological activities. CPP has been found to have potent analgesic, anti-inflammatory, and anti-addictive properties, making it an attractive candidate for further research.
Mécanisme D'action
The exact mechanism of action of CPP is not fully understood, but it is thought to act on the opioid receptors in the brain and spinal cord. CPP has been found to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.
Biochemical and Physiological Effects:
CPP has been found to have a range of biochemical and physiological effects, including the inhibition of pain and inflammation, the reduction of drug-seeking behavior in animal models of addiction, and the modulation of the immune system. CPP has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP in laboratory experiments is its potent analgesic and anti-inflammatory properties, which make it an ideal candidate for studying pain and inflammation in animal models. However, one of the limitations of using CPP is its potential for abuse and addiction, which must be carefully monitored in laboratory settings.
Orientations Futures
There are several potential future directions for research on CPP, including the development of new analogs with improved pharmacological properties, the identification of new targets for CPP in the brain and immune system, and the development of new formulations for clinical use. Additionally, further research is needed to fully understand the mechanisms of action of CPP and its potential for abuse and addiction.
Méthodes De Synthèse
CPP can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most commonly used method for synthesizing CPP is solid-phase synthesis, which involves the use of resin-bound intermediates to facilitate the purification and isolation of the final product.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-addictive agent. CPP has been found to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c28-23(25-14-4-8-19-6-2-1-3-7-19)21-9-5-15-27(18-21)22-12-16-26(17-13-22)24(29)20-10-11-20/h1-3,6-7,20-22H,4-5,8-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCXLOISERVSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6102104.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol](/img/structure/B6102105.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102113.png)


![N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6102125.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)

![diethyl 5-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B6102155.png)

![(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)(4-phenoxyphenyl)methanone](/img/structure/B6102196.png)
![6-(4-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6102203.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B6102204.png)
![2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102210.png)